molecular formula C14H14N6O B2542547 3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine CAS No. 2380011-03-8

3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine

Cat. No.: B2542547
CAS No.: 2380011-03-8
M. Wt: 282.307
InChI Key: PFDRHIGTAHGVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from commercially available precursors

    Formation of Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyridazine ring system.

    Introduction of Azetidinyl Group: The azetidinyl group is introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.

    Attachment of Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the triazolo-pyridazine core through etherification or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine Derivatives: Known for their antibacterial activity.

    1,2,4-Triazolo[4,3-b]tetrazine Derivatives: Explored for their energetic material properties.

    1,2,3-Triazole Compounds: Widely studied for their diverse biological activities.

Uniqueness

3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a triazolo-pyridazine core with azetidinyl and pyridine moieties makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-2-12(6-15-5-1)21-9-11-7-19(8-11)14-4-3-13-17-16-10-20(13)18-14/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDRHIGTAHGVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C=NN=C3C=C2)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.